1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a pyridazine ring substituted with chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Trifluoromethylpyridine derivatives
- Chlorophenylpyridazine derivatives
Uniqueness
This compound is unique due to the combination of its chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H10Cl2F3N3O2 |
---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H10Cl2F3N3O2/c19-11-2-1-3-12(9-11)26-7-6-15(27)16(25-26)17(28)24-14-8-10(18(21,22)23)4-5-13(14)20/h1-9H,(H,24,28) |
InChI Key |
HHARXQZJOROPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.